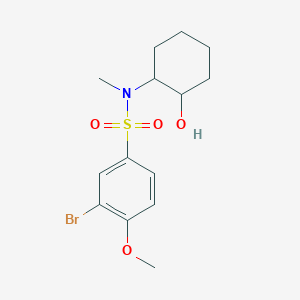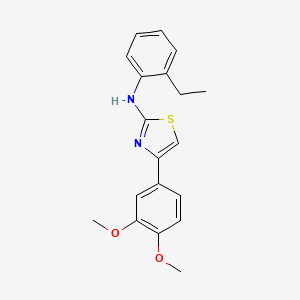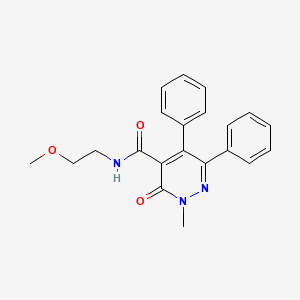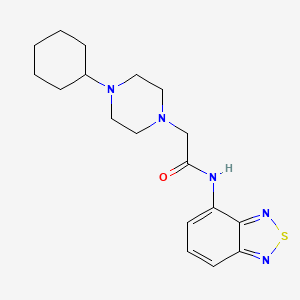
3-bromo-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide
Vue d'ensemble
Description
Research on benzenesulfonamide derivatives, including compounds with bromo, methoxy, and hydroxycyclohexyl groups, has expanded due to their diverse chemical and physical properties. These compounds are synthesized and analyzed to understand their structure, reactivity, and potential applications in various fields, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves aminohalogenation reactions, bromination-dehydrobromination processes, or reactions with N, N-dibromobenzenesulfonamide and formic acid. These methods yield compounds with precise structural characteristics, demonstrating the versatility of synthetic strategies in creating complex molecular architectures (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Molecular Structure Analysis
The molecular structures of these compounds are characterized using various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction, NMR, and IR spectroscopy are commonly employed to elucidate their structural details, revealing intricate molecular conformations and supramolecular architectures (V. Z. Rodrigues, C. P. Preema, S. Naveen, N. Lokanath, P. A. Suchetan, 2015).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in various chemical reactions, including addition reactions with asymmetric olefins, bromoformyloxylation, and reactions with propenylbenzene derivatives. These reactions are influenced by the presence of substituents, which can dictate the orientation and outcome of the reactions (H. Niizato, Y. Ueno, S. Takemura, 1972).
Applications De Recherche Scientifique
Photodynamic Therapy Applications
Zinc Phthalocyanine Substitutes
Compounds with benzenesulfonamide derivatives, including those with bromo, hydroxy, and methoxy groups, have been synthesized and characterized for their photophysical and photochemical properties. These properties are crucial for their application as Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties make these compounds promising for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Bioactive Compound Synthesis
N-tosyl Bromo-aminocyclitol Synthesis
The synthesis and characterization of N-tosyl bromo-aminocyclitol demonstrate the potential for creating biologically active compounds starting from cyclohexadiene. Such synthetic pathways could be pertinent for generating derivatives of "3-bromo-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide" with potential biological activities (Kurbanoğlu, 2016).
Regeneration of Phenols from Ethers
Ionic Liquid Applications
The use of ionic liquids for the cleavage of ethers to regenerate phenols showcases a green chemical method relevant to the manipulation of chemical structures similar to "3-bromo-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide" for the synthesis or modification of compounds with potential industrial or pharmaceutical applications (Boovanahalli, Kim, & Chi, 2004).
Propriétés
IUPAC Name |
3-bromo-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4S/c1-16(12-5-3-4-6-13(12)17)21(18,19)10-7-8-14(20-2)11(15)9-10/h7-9,12-13,17H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFYGPYYSXNODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)S(=O)(=O)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(diethylamino)sulfonyl]phenyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4580325.png)

![[2-(2-fluorophenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4580340.png)
![ethyl 4-{[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxo-2-butenoate](/img/structure/B4580346.png)



![2-(3,3-diphenylpropanoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4580379.png)
![1-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4580382.png)
![N-2-furyl-4-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4580418.png)
![N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4580422.png)
![2-({[(1Z)-1-(3,4-dichlorophenyl)ethylidene]amino}oxy)ethyl imidothiocarbamate hydrochloride](/img/structure/B4580428.png)
![2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide](/img/structure/B4580432.png)